3-Cyano-7-methoxycoumarin
Description
Significance of Coumarin (B35378) Scaffolds in Chemical and Biological Research
Coumarins are a major class of naturally occurring compounds and synthetic heterocyclic molecules characterized by a benzopyrone scaffold. researchgate.net This structural framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to various biological targets with high affinity. unimi.it The versatility of the coumarin nucleus allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchgate.netnih.gov
Historically, coumarins have been recognized for their therapeutic applications since the 19th century. researchgate.net Their derivatives have been developed into drugs with anticoagulant, antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netfrontiersin.org The ability of the coumarin structure to engage in various interactions, such as hydrophobic interactions, pi-stacking, and hydrogen bonding, contributes to its broad pharmacological potential. unimi.itfrontiersin.org In addition to medicinal chemistry, coumarin derivatives are utilized in agrochemicals, cosmetics, and as fluorescent dyes. nih.govbohrium.com
Overview of 3-Cyano-7-methoxycoumarin as a Specific Coumarin Derivative
This compound is a distinct member of the coumarin family, featuring a cyano group at the 3-position and a methoxy (B1213986) group at the 7-position of the coumarin ring. ontosight.ai This specific substitution pattern imparts unique electronic and photophysical properties to the molecule. ontosight.aiscbt.com The presence of the electron-withdrawing cyano group and the electron-donating methoxy group influences its fluorescence and reactivity. scbt.com
The compound is also known by other names, including 7-methoxy-2-oxochromene-3-carbonitrile. ontosight.ai Its unique characteristics have made it a subject of interest for applications in biochemical and biomedical research, particularly in the development of fluorescent probes and as a building block for more complex molecules. frontiersin.orgontosight.ai
Historical Context and Current Research Trajectories of Cyano-Substituted Coumarins
The introduction of a cyano group at the 3-position of the coumarin scaffold has been a significant area of research. This modification is known to enhance the fluorescence properties of the coumarin ring system. researchgate.net Historically, the synthesis of 3-cyanocoumarins has been achieved through various methods, with the Knoevenagel condensation being a prominent approach. clockss.orgresearchgate.net
Current research continues to explore the potential of cyano-substituted coumarins. Studies have shown that these compounds can serve as versatile intermediates in the synthesis of various heterocyclic compounds. frontiersin.org Furthermore, there is ongoing interest in their biological activities, with some 3-cyanosubstituted coumarins showing inhibitory activity against enzymes like monoamine oxidase-B. scienceopen.com The development of new and efficient synthesis methods for these compounds, often focusing on environmentally friendly conditions, remains an active area of investigation. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFPIBJPYCFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350996 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13229-92-0 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Reactivity of 3 Cyano 7 Methoxycoumarin
Advanced Synthetic Routes to 3-Cyano-7-methoxycoumarin
The construction of the this compound framework can be achieved through several established synthetic strategies. These methods primarily involve the condensation of a substituted salicylaldehyde (B1680747) with a reactive methylene (B1212753) compound.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone for the synthesis of 3-cyanocoumarins. clockss.orgnih.gov This reaction typically involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). In the case of this compound, the reaction proceeds between 2-hydroxy-4-methoxybenzaldehyde (B30951) and a cyano-containing active methylene compound. thieme-connect.comgoogle.com
A variety of catalysts can be employed to facilitate this transformation, ranging from basic catalysts like piperidine (B6355638) to solid bases such as calcined Mg-Al hydrotalcite. thieme-connect.comresearchgate.net The use of sonochemistry has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. For instance, the ultrasonic-assisted synthesis of this compound from 4-methoxysalicylaldehyde and ethyl cyanoacetate in the presence of piperidine was completed in 20 minutes with a high yield. thieme-connect.com Metal-free domino amination-Knoevenagel condensation approaches have also been developed, showcasing the versatility of this reaction. tandfonline.comnih.gov
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| 4-Methoxysalicylaldehyde, Ethyl Cyanoacetate | Piperidine | Absolute Ethanol (B145695) | Ultrasonic irradiation (20 kHz, 20 min) | High | thieme-connect.com |
| Substituted Salicylaldehydes, Ethyl Cyanoacetate/Malononitrile | Iron(III) Chloride | Ethanol | 80°C, 24 h | 70-95% | researchgate.net |
| Salicylaldehydes, Malononitrile | Iodine | DMF | Heating or Microwave | 80-95% | nih.gov |
| o-Hydroxyaryl Aldehydes, Acetonitriles | Cetyltrimethylammonium Bromide | Water | Room Temperature | High | clockss.org |
Pechmann Reaction Pathways
The Pechmann reaction is another classical method for coumarin (B35378) synthesis, typically involving the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgresearchgate.net While more commonly used for the synthesis of 4-substituted coumarins, modifications of the Pechmann reaction can be adapted for the synthesis of other coumarin derivatives. The reaction generally proceeds through trans-esterification followed by intramolecular cyclization. rsc.org However, for the synthesis of 3-cyanocoumarins, the Knoevenagel condensation is generally the more direct and preferred route.
Metal-Catalyzed Cyclization Strategies
Modern synthetic methods have introduced metal-catalyzed cyclizations as a powerful tool for constructing the coumarin ring system. These reactions often involve the C-H functionalization of aromatic rings. rsc.org For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various coumarin derivatives. rsc.org Gold-catalyzed cycloisomerization of alkynol-based compounds has also emerged as a viable route to furan-fused coumarins and other complex heterocyclic systems. scispace.com While not explicitly detailed for the direct synthesis of this compound in the provided context, these methods represent a frontier in coumarin synthesis with potential for future applications.
Synthesis of 3-Cyano-coumarin Derivatives via Alkyne and Resorcinol (B1680541) Reactions
An efficient approach for the synthesis of 3-cyano-coumarin derivatives involves the reaction of alkynes with resorcinol. mdpi.comresearchgate.net In a specific example, a series of 3-cyano-coumarin derivatives were synthesized by reacting previously prepared alkynes with resorcinol in the presence of potassium carbonate as a catalyst and ethanol as a solvent. mdpi.com The reaction proceeds at reflux for a short duration (15 to 30 minutes), affording excellent yields of the desired products. mdpi.comresearchgate.net This method highlights a convergent and efficient strategy for accessing this class of compounds. mdpi.com
Innovations in Green Chemistry for Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. researchgate.netresearchgate.net For coumarin synthesis, this includes the use of water as a solvent, microwave irradiation, ultrasound assistance, and the use of recyclable catalysts. researchgate.netresearchgate.netclockss.orgnih.gov The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully carried out in water, eliminating the need for organic solvents. clockss.org The use of solid acid catalysts like silica-supported perchloric acid (HClO4·SiO2) in solvent-free conditions for the Pechmann condensation also represents a green approach. researchgate.net These green methods not only reduce the environmental impact but can also lead to improved reaction efficiency and easier product purification. researchgate.net
Functional Group Transformations and Derivatization
The presence of the cyano and methoxy (B1213986) groups, along with the reactive coumarin core, allows for a variety of functional group transformations and derivatizations of this compound. These modifications are crucial for tuning the compound's properties for specific applications, such as fluorescent probes and biologically active molecules. ontosight.ai
The cyano group at the 3-position is an electron-withdrawing group that influences the electronic properties of the coumarin system. It can participate in various chemical reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide.
The methoxy group at the 7-position is an electron-donating group that can also be modified. Demethylation to the corresponding 7-hydroxycoumarin is a common transformation, which can then be further functionalized. nih.gov The resulting 3-cyano-7-hydroxycoumarin (B100011) is a valuable intermediate for creating a diverse range of derivatives. hanspub.orggoogle.com
Furthermore, the coumarin ring itself can undergo reactions. For example, the C4 position of the coumarin can be a site for functionalization. Organocatalytic reaction cascades involving 3-cyano-4-styrylcoumarins have been developed to introduce functionality at the γ,δ-positions. acs.org
Derivatization of this compound can lead to the development of fluorescent probes. For example, 3-Chloroformyl-7-methoxycoumarin, which can be synthesized from the corresponding carboxylic acid, has been used as a fluorescent derivatization reagent for alcohols and steroids in liquid chromatography. nih.gov The introduction of different substituents can modulate the fluorescence properties, such as the emission wavelength and quantum yield. researchgate.netacademie-sciences.frresearchgate.net
| Derivative | Application | Reference |
| 3-Cyano-7-hydroxycoumarin | Intermediate for fluorescent dyes and pharmaceuticals | hanspub.orgnih.govgoogle.com |
| 3-Chloroformyl-7-methoxycoumarin | Fluorescent derivatization reagent | nih.gov |
| 3-Aryl-7-methoxycoumarins | Fluorescent labels | researchgate.net |
Reactivity of the Cyano Group in Nucleophilic Substitution
The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. This reactivity allows the cyano group to be transformed into various other functional groups. For instance, nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. They can also be reduced to primary amines or react with organometallic reagents. ebsco.com While specific studies on nucleophilic substitution directly on the cyano group of this compound are detailed, the general principles of nitrile chemistry suggest its potential for such transformations. ebsco.com
Furthermore, the presence of the cyano group is crucial in domino reactions for synthesizing more complex coumarin derivatives. In one-pot cascade reactions, an initial nucleophilic aromatic substitution can be followed by a Knoevenagel condensation, a reaction where the cyano group often plays a role as part of an active methylene compound precursor. tandfonline.com For example, the reaction of 3-cyano-7-diethylamino-N-ethoxycarbonyl-iminocoumarin, a related structure, with hydrazine (B178648) nucleophiles demonstrates the susceptibility of the C3-cyano-activated system to nucleophilic attack, leading to the formation of triazolonyl-iminocoumarins. researchgate.net
Modifications at the Methoxy Position
The methoxy group (-OCH₃) at the C-7 position is another key site for chemical modification, primarily through demethylation reactions. smolecule.com This transformation is particularly significant in biological systems, where enzymatic processes can convert the methoxy group into a hydroxyl group (-OH).
Research has shown that cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism, can catalyze the O-demethylation of 7-methoxycoumarin (B196161) derivatives. uef.fi Specifically, CYP2D6 has been identified as capable of converting 7-methoxy derivatives into their corresponding highly fluorescent 7-hydroxy metabolites. uef.fi This enzymatic modification is a known metabolic pathway for this compound in humans, resulting in the formation of 3-Cyano-7-hydroxycoumarin. nih.gov This biotransformation underscores the potential of this compound as a profluorescent substrate for assaying CYP enzyme activity. uef.fi
| Parent Compound | Enzyme | Metabolite | Significance |
|---|---|---|---|
| This compound | Human Cytochrome P450 | 3-Cyano-7-hydroxycoumarin | Known human metabolite. nih.gov |
| 7-Methoxy-3-(3-methoxyphenyl)coumarin | CYP2D6, CYP2C19 | 7-Hydroxy-3-(3-methoxyphenyl)coumarin | Efficient oxidation to fluorescent metabolite. uef.fi |
Synthesis of Iminocoumarin Analogs and Their Comparative Synthesis
Iminocoumarins, where the carbonyl oxygen of the lactone is replaced by an imino group (=NR), represent a significant class of analogs derived from coumarins. A majority of synthesized iminocoumarins feature an electron-donating group at the 7-position and an electron-accepting group, such as a cyano moiety, at the 3-position. irb.hr
The synthesis of these analogs can be achieved through various routes. One common method involves the condensation of substituted salicylaldehydes with active methylene compounds like arylacetonitriles. researchgate.net For instance, a synthetic route to bis-iminocoumarins involves an initial synthesis of an iminocoumarin via the reaction of a 2-hydroxybenzaldehyde with an arylacetonitrile, followed by a coupling reaction with an aromatic diamine, with ion-exchange resins used as catalysts. researchgate.net Another approach involves the Knoevenagel condensation between 2-hydroxybenzaldehydes and active methylene compounds such as malononitrile or ethyl cyanoacetate, which can yield iminocoumarins. researchgate.net
Comparative studies between coumarins and their iminocoumarin analogs reveal significant differences in their photophysical properties. While the behavior of coumarins cannot always be systematically transposed to their iminocoumarin counterparts, iminocoumarins can exhibit superior fluorescence properties in certain environments. researchgate.netacademie-sciences.fr For example, a study comparing 3-cyano-7-diethylaminocoumarin with its iminocoumarin analogs found that the imino derivatives displayed much better fluorescence efficiency in polar and moderately protic solvents. academie-sciences.fr This suggests that iminocoumarin derivatives can be advantageous replacements for coumarins in specific applications. academie-sciences.fr However, in other cases, the iminocoumarin analogs of strongly fluorescent 3-aryl-7-methoxycoumarins were found to be poorly emissive. researchgate.net
| Compound Type | Example | Fluorescence Properties | Reference |
|---|---|---|---|
| Coumarin | 3-Cyano-7-diethylaminocoumarin | Less efficient fluorescence in polar solvents compared to iminocoumarin analogs. | academie-sciences.fr |
| Iminocoumarin | 3-Cyano-7-diethylamino-iminocoumarin | Displays superior fluorescence efficiency in polar and moderately protic solvents. | academie-sciences.fr |
| Coumarin | 3-Phenyl-5,7-dimethoxycoumarin | Strongly fluorescent with high quantum yields (up to 0.84). | researchgate.net |
| Iminocoumarin | 3-Phenyl-5,7-dimethoxy-iminocoumarin | Poorly emissive. | researchgate.net |
Formation of Ruthenium(II) Metallates and Other Metal Complexes
The coumarin scaffold, particularly when appropriately functionalized, serves as an excellent ligand for forming complexes with various metal ions. researchgate.net While research on this compound itself is specific, studies on closely related derivatives like 3-acetyl-7-methoxycoumarin and 3-benzoyl-7-methoxycoumarin (B23905) demonstrate the robust coordinating ability of this structural motif. rsc.orgijpsonline.com
New cyclometallated Ruthenium(II) complexes have been successfully synthesized using Schiff bases derived from 3-acetyl-7-methoxycoumarin. rsc.orgnih.gov In these complexes, the Schiff base ligand, derived from 3-acetyl-7-methoxycoumarin and a thiosemicarbazide, undergoes C-H activation and coordinates to the Ruthenium(II) center in a tridentate fashion, binding through carbon, nitrogen, and sulfur atoms. rsc.orgnih.gov Similarly, novel Ruthenium(II) complexes have been designed with 3-(2′-benzimidazolyl)-7-methoxy-coumarin as a ligand. nih.gov
Beyond ruthenium, the 7-methoxycoumarin framework has been used to synthesize a series of other transition metal complexes. For example, 3-benzoyl-7-methoxycoumarin has been used as a bidentate ligand to synthesize complexes with Nickel(II), Copper(II), and Cobalt(II). researchgate.netijpsonline.com These studies confirm that coumarin derivatives are effective chelating agents, capable of forming stable complexes with a variety of metal ions. researchgate.net
| Metal Ion | Parent Ligand | Coordination Notes | Reference |
|---|---|---|---|
| Ruthenium(II) | 3-acetyl-7-methoxycoumarin-4N-substituted thiosemicarbazones | Tridentate binding via C, N, and S atoms after C-H activation. | rsc.orgnih.gov |
| Ruthenium(II) | 3-(2′-benzimidazolyl)-7-methoxyl-coumarin | Forms (RuCl₂[L][DMSO]₂) complex. | nih.gov |
| Nickel(II) | 3-benzoyl-7-methoxycoumarin | Ligand behaves as a bidentate. | ijpsonline.com |
| Copper(II) | Schiff bases of 8-formyl-7-hydroxy-4-methyl coumarin | Forms stable complexes. | researchgate.net |
| Cobalt(II) | Schiff bases of 8-formyl-7-hydroxy-4-methyl coumarin | Forms stable complexes. | researchgate.net |
Advanced Spectroscopic Characterization and Photophysical Investigations
Electronic Absorption and Fluorescence Spectroscopy
The photophysical behavior of 3-Cyano-7-methoxycoumarin is dictated by its electronic structure and how it interacts with its environment.
UV-Visible Absorption Spectra and Electronic Transitions
The UV-visible absorption spectrum of this compound is characterized by an intense band at long wavelengths. academie-sciences.fr This absorption is primarily attributed to a π-π* electronic transition within the coumarin (B35378) ring system. researchgate.net The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing cyano group facilitates an intramolecular charge transfer (ICT) upon excitation. academie-sciences.frresearchgate.net This ICT character is a key feature of its electronic behavior. researchgate.net
The absorption spectrum can be influenced by the surrounding solvent. For instance, in a study comparing 3-cyano-7-diethylaminocoumarin with its iminocoumarin analogs, the absorption spectra showed sensitivity to solvent polarity. academie-sciences.fr Generally, increasing the polarity of the solvent can lead to a red-shift in the absorption maxima of coumarin derivatives, indicating a stabilization of the excited state. nih.gov
Fluorescence Emission Spectra and Quantum Yields
This compound exhibits fluorescence, a property that is highly dependent on its molecular structure and environment. scbt.com The fluorescence emission of coumarins is generally understood to originate from the first excited singlet state, which is typically a ¹(π,π*) state. nih.gov
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly. For instance, a related compound, 3-phenyl-5,7-dimethoxycoumarin, was found to be strongly fluorescent in organic solutions with quantum yields reaching as high as 0.84. researchgate.net However, the fluorescence of 7-alkoxy coumarins can be significantly reduced by aggregation in the solid state or in less polar environments compared to water. researchgate.net
The table below summarizes the photophysical properties of a related compound, 3-cyano-7-hydroxy-4-methylcoumarin, in different solvents, illustrating the influence of the environment on its fluorescence characteristics.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Dioxane | 358 | 420 | 4500 |
| Chloroform | 360 | 425 | 4700 |
| Ethyl Acetate | 362 | 430 | 4900 |
| Acetonitrile | 365 | 435 | 5000 |
| Methanol | 370 | 440 | 5100 |
| Data for 3-cyano-7-hydroxy-4-methylcoumarin, adapted from a study on the effects of solvent polarity. kabarak.ac.keresearchgate.net |
Solvatochromism and Environmental Sensitivity of Fluorescence
The fluorescence of this compound and related compounds is notably sensitive to the local environment, a phenomenon known as solvatochromism. researchgate.net This sensitivity makes them valuable as fluorescent probes to study heterogeneous environments like micelles, polymers, and biological systems. researchgate.netresearchgate.net
The emission profile of coumarin derivatives often shows a strong dependence on solvent polarity. srce.hr Generally, for coumarins with electron-donating and electron-withdrawing groups, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission. academie-sciences.frnih.gov This is due to the stabilization of the more polar excited state by the polar solvent molecules. academie-sciences.fr The change in the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity can be used to estimate the change in the dipole moment of the molecule upon excitation. academie-sciences.frkabarak.ac.ke
The fluorescence of coumarins has been extensively used to probe a variety of heterogeneous environments. researchgate.net For example, the fluorescence of 7-methoxycoumarin (B196161) has been used to study the host-guest interactions with cyclodextrins. nih.gov When the coumarin molecule moves from a polar aqueous environment into the less polar cavity of a cyclodextrin, a significant change in its fluorescence is observed. nih.gov Similarly, coumarin derivatives have been employed to investigate the microenvironments within micelles and polymers. researchgate.netresearchgate.net The changes in fluorescence intensity and emission wavelength can provide information about the polarity and viscosity of these microdomains. researchgate.net
Solid-State Photoluminescence and Crystallization-Enhanced Emission Phenomena
While many coumarins exhibit strong fluorescence in solution, their emission can be quenched in the solid state due to aggregation. researchgate.net However, some derivatives show the opposite behavior, with enhanced fluorescence in the crystalline state, a phenomenon known as crystallization-enhanced emission (CEE). researchgate.netresearchgate.net This effect is often attributed to the restriction of intramolecular rotations in the solid state, which minimizes non-radiative decay pathways, and to favorable molecular packing that prevents quenching interactions. researchgate.net For instance, a 6-methoxy-iminocoumarin derivative was found to be poorly fluorescent in solution but highly photoluminescent in the solid state. researchgate.netresearchgate.net Similarly, a 5,7-dimethoxy-iminocoumarin derivative was intensely luminescent in its crystalline form. researchgate.netresearchgate.net
Vibrational Spectroscopy
The FT-IR spectrum of this compound is defined by characteristic absorption bands that confirm the presence of its key functional groups. A prominent and sharp absorption band is expected in the region of 2230–2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Another strong absorption, characteristic of the coumarin scaffold, is the lactone carbonyl (C=O) stretching vibration, which typically appears in the range of 1715–1740 cm⁻¹.
Further significant bands include those for the methoxy group, with C-H stretching vibrations appearing just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy ether linkage gives rise to distinct bands, often observed around 1260 cm⁻¹ and 1025 cm⁻¹, respectively. researchgate.net The spectrum is also characterized by absorptions corresponding to the aromatic ring, including C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. researchgate.net
Complementing the FT-IR data, the FT-Raman spectrum provides further structural insights. In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the C≡N stretching vibration in this compound is expected to be clearly visible. Likewise, the aromatic ring's C=C stretching vibrations are typically prominent in the Raman spectrum.
Studies on similar coumarin structures, such as 3-acetyl-7-methoxycoumarin, show that vibrations of the coumarin ring and the in-plane and out-of-plane C-H bending vibrations are well-defined in the Raman spectrum. researchgate.netresearchgate.net For this compound, characteristic bands for the methoxy group and various ring deformation modes would also be anticipated, providing a comprehensive vibrational profile when combined with FT-IR data. researchgate.net
The precise assignment of vibrational frequencies is accomplished through a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). nih.govdergipark.org.trnih.gov While a complete, experimentally verified assignment for this compound is not widely published, data from closely related analogs like 3-acetyl-7-methoxycoumarin and 3-cyano-4-methylcoumarin allow for a reliable interpretation of the expected vibrational modes. nih.govahievran.edu.tr
Below is a table of expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds.
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |
| ~2980 | Asymmetric C-H stretch (methoxy) | IR (weak), Raman (weak) |
| ~2930 | Symmetric C-H stretch (methoxy) | IR (weak), Raman (weak) |
| 2230 - 2240 | C≡N stretch (nitrile) | IR (sharp), Raman (strong) |
| 1715 - 1740 | C=O stretch (lactone) | IR (strong) |
| 1600 - 1620 | C=C stretch (aromatic) | IR, Raman |
| 1500 - 1580 | C=C stretch (aromatic) | IR, Raman |
| ~1260 | Asymmetric C-O-C stretch (methoxy) | IR (strong) |
| 1110 - 1150 | In-plane C-H bending | IR, Raman |
| ~1025 | Symmetric C-O-C stretch (methoxy) | IR |
| 800 - 860 | Out-of-plane C-H bending | IR |
Note: The data in this table is representative and compiled from spectroscopic studies of closely related coumarin derivatives. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within a molecule.
The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The methoxy group (-OCH₃) protons are expected to appear as a distinct singlet, typically in the range of δ 3.8–3.9 ppm, due to their isolation from other protons.
The aromatic protons on the coumarin ring system exhibit characteristic splitting patterns based on their coupling with neighboring protons:
H-4: This proton is adjacent to the cyano-substituted carbon and is expected to appear as a singlet further downfield due to the anisotropic effects of the carbonyl and cyano groups.
H-5: This proton is ortho to H-6 and is expected to appear as a doublet.
H-6: Coupled to both H-5 and H-8, this proton should appear as a doublet of doublets.
H-8: This proton is adjacent to the oxygen of the methoxy group and ortho to H-6, appearing as a doublet.
The specific chemical shifts can be influenced by the solvent used for analysis. hmdb.ca
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms.
Key chemical shifts, based on data from analogous coumarins and spectral databases, are anticipated as follows. nih.govscribd.com The lactone carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift. The carbon atoms of the aromatic ring resonate in the typical aromatic region (δ 100–165 ppm), with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing cyano group. The methoxy carbon (-OCH₃) gives a signal in the upfield region of the spectrum.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~158 |
| C-3 | ~105 |
| C-4 | ~148 |
| C-4a | ~118 |
| C-5 | ~129 |
| C-6 | ~114 |
| C-7 | ~164 |
| C-8 | ~101 |
| C-8a | ~156 |
| C≡N | ~115 |
| -OCH₃ | ~56 |
Note: The data in this table is representative and based on spectral data for coumarin derivatives available in chemical databases and literature. nih.govscribd.com
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides crucial information about its purity and molecular weight. nih.gov The gas chromatogram would show a distinct peak at a specific retention time, indicative of the time it takes for the compound to travel through the chromatographic column. The mass spectrum corresponding to this peak would then display the molecular ion, confirming the compound's identity. nih.gov
| Analytical Technique | Observation | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides data on purity and molecular weight. | nih.gov |
Tandem mass spectrometry, or MS-MS, offers deeper structural insights by fragmenting the molecular ion and analyzing the resulting daughter ions. For this compound, the precursor ion, protonated molecule [M+H]+, has a mass-to-charge ratio (m/z) of 202.0499. nih.gov When subjected to collision-induced dissociation, it breaks apart in a predictable manner, revealing details about its chemical structure. nih.gov
Key fragmentations observed in the MS-MS analysis of a related compound, 3-cyano-8-methoxycoumarin, include the loss of the methoxy group and cleavage of the lactone ring. smolecule.com Similar fragmentation patterns would be expected for this compound, providing confirmatory evidence of its structure. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its identification. uni.lu
| Precursor Ion (m/z) | Adduct | Predicted CCS (Ų) | Reference |
| 202.04987 | [M+H]+ | 139.8 | uni.lu |
| 224.03181 | [M+Na]+ | 153.0 | uni.lu |
| 200.03531 | [M-H]- | 145.0 | uni.lu |
X-ray Crystallography of this compound Derivatives
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound itself is not detailed in the provided information, studies on its derivatives offer valuable insights. For instance, the crystal structure of 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin, a related derivative, has been successfully determined using single-crystal X-ray crystallography. researchgate.net Such analyses reveal the planar nature of the coumarin ring system and the spatial orientation of its various substituents. researchgate.net Furthermore, investigations into other coumarin derivatives, such as 3-aryl-7-methoxy-coumarin and iminocoumarin derivatives, have also utilized X-ray crystallography to confirm their synthesized structures. researchgate.net These studies are fundamental for understanding the structure-property relationships that govern the chemical and photophysical behavior of these compounds.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of coumarin (B35378) derivatives. These methods allow for a detailed exploration of the molecule's electronic structure and potential energy surface.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iq Calculations using DFT, often with the B3LYP functional and a 6-311G(d,p) or similar basis set, are performed to determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. sphinxsai.cominpressco.com For coumarin derivatives, these calculations provide detailed information on bond lengths and bond angles.
While specific DFT data for 3-Cyano-7-methoxycoumarin is not extensively published, studies on closely related compounds like 3-acetyl-7-methoxycoumarin and 7-methoxy-4-bromomethylcoumarin offer valuable insights. researchgate.netnanoient.org For instance, in 7-methoxy-4-bromomethylcoumarin, the O11=C2 bond length was calculated to be 1.2 Å, consistent with other coumarin derivatives. nanoient.org The geometry of these molecules is generally found to be planar. researchgate.net Theoretical calculations for related molecules have shown good agreement with experimental data where available. uobaghdad.edu.iq
Table 1: Selected Optimized Geometric Parameters for Related Coumarin Compounds (Calculated via DFT) Note: This table presents data from structurally similar molecules to provide an approximation for this compound.
| Parameter | 7-methoxy-4-bromomethylcoumarin nanoient.org (B3LYP/6-311++G(d,p)) | 3-acetyl-7-methoxycoumarin researchgate.net (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| C2=O11 | 1.20 | 1.21 |
| C7-O3 | 1.36 | 1.36 |
| O3-C(methoxy) | 1.43 | 1.42 |
| **Bond Angles (°) ** | ||
| C3-C4-C10 | 120.3 | 119.8 |
| C6-C7-O3 | 125.1 | 125.2 |
This is an interactive table. Click on the headers to sort the data.
Vibrational frequency calculations are crucial for interpreting and assigning experimental FT-IR and FT-Raman spectra. nih.gov Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nanoient.orgresearchgate.net The calculated harmonic frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net
For related molecules like 3-cyano-7-hydroxycoumarin (B100011) and 3-acetyl-7-methoxycoumarin, detailed vibrational assignments have been performed. researchgate.netresearchgate.net These analyses correlate specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C≡N (cyano), C=O (carbonyl), C-O-C (ether), and aromatic ring vibrations. The assignments are made with confidence by visualizing the vibrational modes using programs like GaussView. nanoient.org
Table 2: Key Vibrational Frequencies and Assignments for Related Coumarin Compounds Note: Data from structurally similar molecules.
| Vibrational Mode | 3-cyano-7-hydroxycoumarin researchgate.net (Calculated, Scaled) | 3-acetyl-7-methoxycoumarin researchgate.net (Experimental FT-IR) |
|---|---|---|
| C≡N stretch | 2237 cm⁻¹ | N/A |
| C=O stretch | 1735 cm⁻¹ | 1738 cm⁻¹ |
| C=C stretch (pyrone) | 1622 cm⁻¹ | 1610 cm⁻¹ |
| C-O-C stretch (ether) | 1275 cm⁻¹ | 1269 cm⁻¹ |
This is an interactive table. You can filter the data by vibrational mode.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that characterizes the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net
In coumarin derivatives, the HOMO is typically localized on the electron-donating parts of the molecule (the benzene (B151609) ring and the methoxy (B1213986) group), while the LUMO is concentrated on the electron-withdrawing portions (the pyrone ring and the cyano group). This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net TD-DFT calculations on related molecules show that the HOMO-LUMO gap can be tuned by modifying substituents, which in turn affects the optical and electronic properties. researchgate.net For example, the calculated HOMO-LUMO gap for 3-acetyl-7-methoxycoumarin is a key factor in analyzing its electronic transitions. researchgate.net
Table 3: Calculated Frontier Orbital Energies for Related Coumarin Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3-acetyl-7-methoxycoumarin researchgate.net | -6.52 | -2.63 | 3.89 |
This is an interactive data table.
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic significance using second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions and intramolecular charge transfer (ICT) events, which are crucial for understanding molecular stability and reactivity. researchgate.net
In studies of 3-acetyl-7-methoxycoumarin, NBO analysis has been used to understand the delocalization of electron density from lone pairs of oxygen atoms to antibonding orbitals (n→π* and n→σ* transitions). researchgate.netnih.gov These interactions, particularly the π→π* transitions within the conjugated system, are responsible for the electronic properties of the molecule. The analysis quantifies the stabilization energy associated with these delocalizations, providing insight into the nature of the intramolecular charge transfer that characterizes the electronic transitions in these compounds. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronic excited states. rsc.org It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can then be compared to experimental UV-visible absorption and fluorescence spectra. uobaghdad.edu.iq
For coumarin derivatives like 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin, TD-DFT studies combined with models for solvation have been used to investigate excited-state properties, including intramolecular charge transfer (ICT) and the potential for excited-state hydrogen transfer. rsc.org These calculations reveal how the electron density redistributes upon absorption of light, typically showing a charge transfer from the electron-donating 7-position substituent and benzene ring to the electron-withdrawing pyrone moiety. academie-sciences.frresearchgate.net This ICT character is fundamental to the strong fluorescence often observed in this class of compounds.
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are fundamental in elucidating the behavior of this compound at a molecular level. These methods predict how the molecule binds to a protein's active site and the stability of the resulting complex.
Ligand-Protein Interaction Profiling
Molecular docking studies are pivotal for predicting the predominant binding modes between a ligand, such as a coumarin derivative, and a three-dimensional protein structure. ujpronline.com These simulations help in screening large libraries of compounds to identify potential drug candidates. ujpronline.com For the broader class of coumarins, docking studies have been instrumental in understanding their efficacy against various diseases.
In studies on coumarin analogues as potential agents against leishmaniasis, molecular docking revealed that active compounds bind to the active sites of proteins like trypanothione (B104310) reductase from Leishmania infantum (PDB codes: 2JK6, 2P18) and Leishmania mexicana (PDB code: 3PP7). ujpronline.com The interactions identified were specific, involving key amino acid residues. For instance, active compounds were found to bind with residues such as thr-51, ser-14, phe-219, and try-212. ujpronline.com
Similarly, in the context of Alzheimer's disease, docking studies of coumarin derivatives with acetylcholinesterase (AChE) have shown that these molecules can interact with both the catalytic and peripheral anionic sites (PAS) of the enzyme. nih.govresearchgate.net Key interactions reported for various coumarin hybrids include π–π stacking interactions with aromatic residues like Phenylalanine (Phe357) and hydrogen bonds with amino acids in the catalytic triad, such as Serine (Ser226) and Histidine (His446). nih.gov
Table 1: Examples of Ligand-Protein Interactions for Coumarin Scaffolds
| Target Protein | PDB Code | Interacting Amino Acid Residues | Type of Interaction | Source |
|---|---|---|---|---|
| Trypanothione Reductase (L. infantum) | 2JK6 | Thr-51, Ser-14 | Binding to active site | ujpronline.com |
| Trypanothione Reductase (L. infantum) | 2P18 | Phe-219, Try-212 | Binding to active site | ujpronline.com |
| Trypanothione Reductase (L. mexicana) | 3PP7 | Thr-26 | Binding to active site | ujpronline.com |
| Butyrylcholinesterase (BuChE) | Not Specified | Phe357 | π–π stacking | nih.gov |
| Butyrylcholinesterase (BuChE) | Not Specified | Ser226, His446 | Hydrogen bonding | nih.gov |
Predictive Modeling of Binding Affinities
A primary application of molecular docking is the predictive modeling of binding affinities, often expressed as binding energy. ujpronline.com A lower calculated binding energy generally suggests a more stable ligand-protein complex and potentially higher biological activity. nih.gov This approach is crucial for ranking potential hits from virtual screening campaigns and prioritizing them for experimental testing. researchgate.net
In studies involving coumarin analogues, molecules are often selected for further in vitro and in vivo testing based on their low binding energy scores from docking simulations. ujpronline.com For example, research on novel 2-iso propyl amino derivatives of 7-methoxy coumarin as acetylcholinesterase inhibitors confirmed that numerous designed compounds showed remarkable binding with the enzyme's active site, comparable to standard drugs. researchgate.net These computational models of binding affinity serve as an inexpensive and valuable tool to guide the synthesis and evaluation of new therapeutic agents. ujpronline.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This allows for the prediction of the activity of novel molecules.
Development of 2D, 3D, and 4D-QSAR Models
QSAR models have evolved from classical 2D approaches to more complex 3D and 4D methods. researchgate.netscienceforecastoa.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of ligands to predict their biological activities. researchgate.net The compound this compound has been included as a substrate in studies analyzing the structure-activity relationships of inhibitors for cytochrome P450 enzymes like P450 2A5 and 2A6. researchgate.net
The development of 4D-QSAR represents a further evolution, incorporating the fourth dimension of conformational flexibility and alignment freedom by ensemble averaging. nih.gov This approach provides a more dynamic and realistic simulation of the ligand-receptor interactions. nih.gov For cytochrome P450 inhibitors, 3D and 4D-QSAR models have been constructed and validated, demonstrating high predictive power. researchgate.net
Application of CoMFA and GOLPE/GRID Methodologies
Specific 3D-QSAR methodologies like CoMFA and Generating Optimal Linear PLS Estimations (GOLPE) with GRID-based descriptors have been successfully applied to coumarin-related compounds. researchgate.net In a study of 23 inhibitors of P450 2A5 and 2A6, both CoMFA and GOLPE/GRID methodologies were used to analyze structure-activity relationships. researchgate.net
The resulting models demonstrated high internal and external predictive power, and the findings from both methods were mutually supportive. researchgate.net These analyses highlighted specific molecular properties and regions of the coumarin scaffold that are crucial for inhibitory activity, providing a detailed map for designing more potent inhibitors. researchgate.net
Descriptors Influencing Biological Activity (e.g., Hammett constant, steric volume, partial charges)
QSAR models rely on various molecular descriptors that quantify the physicochemical properties of a molecule, generally categorized as electronic, steric, and hydrophobic. scienceforecastoa.com The Hammett constant (σ), for example, is an electronic parameter used to quantify the electron-donating or -withdrawing effect of substituents on an aromatic ring. scienceforecastoa.com
In the CoMFA and GOLPE/GRID analysis of P450 2A5 and 2A6 inhibitors, the models indicated that properties near the lactone moiety of the coumarin structure were important for inhibition. researchgate.net Another significant feature influencing the inhibitory concentration (pIC50) was the size of the substituent at the 7-position of the coumarin ring, a steric descriptor. researchgate.net A related QSAR study on flavonoid derivatives as CYP1A2 inhibitors further identified the Hammett constant, the highest occupied molecular orbital (HOMO) energy, nonoverlap steric volume, and the partial charges of specific carbon atoms as playing an important role in inhibitory activity. researchgate.net
Table 2: Key Descriptors from QSAR Studies on Coumarin-Related Compounds
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Source |
|---|---|---|---|
| Steric | Size of substituent at 7-position | Important for pIC50 of P450 2A5/2A6 inhibitors | researchgate.net |
| Steric | Nonoverlap steric volume | Plays a role in CYP1A2 inhibitory activity | researchgate.net |
| Electronic | Properties near the lactone moiety | Important for P450 2A5/2A6 inhibition | researchgate.net |
| Electronic | Hammett constant (σ) | Plays a role in CYP1A2 inhibitory activity | researchgate.net |
| Electronic | Partial charge of specific atoms | Plays a role in CYP1A2 inhibitory activity | researchgate.net |
Enzyme Inhibition and Substrate Specificity
Cytochrome P450 (CYP) Enzyme Interactions
Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases involved in the metabolism of a wide array of xenobiotics, including drugs. nih.govredalyc.orgyoutube.comyoutube.comnih.gov The interaction of coumarin derivatives with these enzymes is of significant interest for understanding potential drug-drug interactions and for developing tools to study CYP activity.
This compound's analog, 3-cyano-7-ethoxycoumarin (B1664124), is recognized as a fluorogenic substrate for several cytochrome P450 enzymes. focusbiomolecules.commedchemexpress.comcaymanchem.com It is particularly useful in assays for CYP1A1 and CYP1A2, and to a lesser extent, for CYP2C19 and CYP2D6. caymanchem.combiocrick.comuef.fi The enzymatic reaction, typically an O-dealkylation, converts the non-fluorescent substrate into the highly fluorescent product, 3-cyano-7-hydroxycoumarin, which has excitation and emission maxima at 408 nm and 450 nm, respectively. caymanchem.comsigmaaldrich.comnih.gov This property allows for the continuous and sensitive monitoring of enzyme activity.
The 3-phenylcoumarin (B1362560) scaffold has been identified as a promising framework for designing selective profluorescent substrates for human CYP1 enzymes. nih.gov Studies have shown that various derivatives of 3-phenylcoumarin are oxidized by CYP1A1, CYP1A2, and CYP1B1 to produce fluorescent 7-hydroxycoumarin metabolites. nih.govuef.fiacs.org For instance, 6-methoxy-3-(4-trifluoromethylphenyl)coumarin has demonstrated selectivity for CYP1A2. uef.fi The selectivity of these substrates is influenced by the size, hydrophobicity, and specific substitutions on the coumarin ring, which affect their binding orientation within the active sites of the different CYP1 isoforms. nih.govjyu.fi
| Coumarin Derivative | Target CYP Isoform(s) | Metabolic Reaction | Fluorescent Product |
|---|---|---|---|
| 3-Cyano-7-ethoxycoumarin | CYP1A1, CYP1A2, CYP2C19, CYP2D6 caymanchem.combiocrick.comuef.fi | O-deethylation | 3-Cyano-7-hydroxycoumarin caymanchem.comnih.gov |
| 6-Methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 (selective) uef.fi | 7-Hydroxylation | 7-Hydroxy-6-methoxy-3-(4-trifluoromethylphenyl)coumarin |
| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 (selective) acs.org | 7-O-demethylation acs.org | 7-Hydroxy-3-(3-fluoro-4-acetoxyphenyl)coumarin |
| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 > CYP1A1 > CYP1A2 nih.gov | 7-O-demethylation nih.gov | 7-Hydroxy-3-(4-acetoxyphenyl)-6-chlorocoumarin |
Beyond serving as substrates, coumarin derivatives can also act as inhibitors of cytochrome P450 enzymes and mixed-function oxidases. nih.govnih.gov For example, methoxsalen (B1676411) (8-methoxypsoralen), a coumarin derivative, is a potent inhibitor of human CYP2A6. nih.gov The inhibitory mechanism is often competitive, where the compound competes with other substrates for binding to the active site of the enzyme. nih.gov The ability of these compounds to inhibit CYP enzymes has significant implications for potential drug-drug interactions, as co-administration of a CYP inhibitor with a drug metabolized by the same enzyme can lead to altered drug levels and potential toxicity. redalyc.org 3-Cyano-7-hydroxycoumarin, the metabolite of 3-cyano-7-ethoxycoumarin, is also used to study the kinetics and substrate specificity of cytochrome P-450s. sigmaaldrich.com
The metabolism of this compound and its analogs by cytochrome P450 enzymes primarily involves O-dealkylation reactions. mdpi.com For instance, 3-cyano-7-ethoxycoumarin is O-deethylated to form 3-cyano-7-hydroxycoumarin. caymanchem.comnih.gov This reaction is a key step in the use of these compounds as profluorescent probes. nih.gov In addition to O-dealkylation, hydroxylation at various positions on the coumarin ring can also occur, although this is often a minor pathway for these specific derivatives. mdpi.com The primary metabolic event for these profluorescent substrates is the cleavage of the ether linkage at the 7-position, which liberates the highly fluorescent 7-hydroxycoumarin derivative. caymanchem.comnih.gov
Carbonic Anhydrase (CA) Inhibition Profile (e.g., CA I, II, III, IV, VI, VII, IX, XII, XIII, XIV, XV, VA, VB)
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in various physiological and pathological processes, making them attractive drug targets. nih.gov Coumarin derivatives have emerged as a novel class of CA inhibitors. nih.govscispace.com Unlike classical sulfonamide inhibitors, coumarins are believed to act as prodrugs that are hydrolyzed by the esterase activity of the CA enzyme within its active site to form the active inhibitor, a 2-hydroxycinnamic acid derivative. scispace.com
Studies have shown that various coumarin derivatives exhibit inhibitory activity against a range of human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov Notably, some coumarins demonstrate selectivity for the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment. nih.govchemrxiv.org For example, certain synthesized coumarin derivatives have shown potent inhibition of hCA IX in the low to medium nanomolar range, with some being more active or equipotent to the reference drug acetazolamide. nih.gov The inhibition profile can be influenced by the substitution pattern on the coumarin ring. scispace.commdpi.com
| Coumarin Derivative Class | Target CA Isoform(s) | Inhibitory Potency (KI) | Reference |
|---|---|---|---|
| General Coumarins/Dihydrocoumarins | hCA IX | 9.4 - 243.1 nM | nih.gov |
| General Coumarins/Dihydrocoumarins | hCA XII | 432.1 - 603.8 nM (for a subset) | nih.gov |
| Coumarins with Sulfonamide Moieties | hCA IX, hCA XII | Nanomolar activity | chemrxiv.org |
Anticancer Research and Mechanistic Insights
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with coumarins and their derivatives emerging as a particularly promising class of compounds. nih.gov These natural benzopyrone compounds, and their synthetic analogs, exhibit a wide spectrum of biological activities, including antitumor effects. nih.govnih.gov Among these, this compound and its related structures have been the focus of significant research due to their potential to combat various human malignancies. nih.govscience.gov Their anticancer properties are attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), modulation of critical signaling pathways, inhibition of cellular proliferation and metastasis, and disruption of the cellular skeleton. nih.govnih.gov
Effects on Cancer Cell Lines (e.g., MCF-7, A549, HeLa, PC3, DU145)
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, various coumarin derivatives have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and prostate cancer (PC3, DU145) cell lines. nih.govresearchgate.netresearchgate.net
Notably, studies on 8-methoxycoumarin (B1348513) derivatives, which share a key structural feature with this compound, have revealed potent cytotoxic activity against liver cancer (HepG2) and leukemia (K562) cell lines, with some analogs showing greater efficacy than the standard drug staurosporine. researchgate.netresearchgate.net Furthermore, certain 7-methoxycoumarin-4-acetamide derivatives have displayed remarkable cytotoxicity against MCF-7 cells, with IC50 values significantly lower than the reference compound camptothecin. mdpi.com The cytotoxic effects of coumarin derivatives have also been observed in other cancer cell lines, including those of the colon and central nervous system. researchgate.net
The following table summarizes the cytotoxic activity of selected coumarin derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 8-methoxycoumarin-3-carboxamides | Hep-G2 (Liver) | Substantial cytotoxicity | researchgate.net |
| 8-methoxy coumarin hybrids | HEPG2 (Liver), K562 (Leukemia) | Significant cytotoxic activity | researchgate.net |
| 7-methoxycoumarin-4-acetamide derivatives | MCF-7 (Breast) | Highly cytotoxic | mdpi.com |
| Coumarin hydrazide-hydrazone derivatives | Panc-1 (Pancreatic), NCI-H460, A549 (Lung), COLO 205, HCT 15 (Colon), SF-268, SH-SY-5Y (CNS), MCF-7, MDA-MB-231 (Breast), SK-OV-3 (Ovary), HeLa (Cervical), BGC-823 (Gastric), HepG2 (Liver), 769-P (Renal), Jurkat, BV-173 (Leukemia) | Cytotoxic | researchgate.net |
| 5-oxygenated-6,7-methylenedioxycoumarins | U138-MG, C6 (Glioma) | Significant cytotoxicity | researchgate.net |
Mechanisms of Action in Cancer Therapy
The anticancer effects of this compound and its analogs are multifaceted, involving the modulation of several key cellular processes that are critical for cancer cell survival and proliferation. nih.govnih.gov
A primary mechanism by which coumarin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govareeo.ac.ir This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. researchgate.netareeo.ac.ir Studies have shown that coumarin hybrids can increase the protein levels of caspase-3 and caspase-9, key initiators and executioners of the apoptotic cascade. researchgate.net
The induction of apoptosis is further supported by the modulation of the Bcl-2 family of proteins, which are critical regulators of this process. Coumarin derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell death. nih.govresearchgate.net This alteration in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. researchgate.net
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs cell survival, growth, and proliferation. nih.govwikipedia.org Its dysregulation is a frequent event in many human cancers. nih.gov Coumarin derivatives have been identified as potent modulators of this pathway, contributing significantly to their anticancer activity. nih.govnih.gov
By suppressing the PI3K/Akt/mTOR pathway, these compounds can inhibit the downstream signaling events that promote cancer cell survival and growth. nih.gov The ability of coumarins to target this pathway underscores their potential as multi-targeted anticancer agents. nih.govnih.gov
The uncontrolled proliferation of cancer cells is a defining characteristic of the disease. Coumarin derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov This antiproliferative activity is often linked to the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov
Furthermore, coumarin compounds have been shown to impede cancer cell invasion and metastasis, the processes by which cancer spreads to other parts of the body. mdpi.comnih.gov The inhibition of these processes is critical for improving patient outcomes. The mechanisms underlying these effects can involve the downregulation of signaling pathways that control cell motility and the activity of enzymes, such as matrix metalloproteinases, which are involved in breaking down the extracellular matrix to facilitate invasion. mdpi.comjomh.orgamegroups.org
Microtubules are dynamic protein filaments that are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. embopress.org They are a well-established target for anticancer drugs. embopress.org Certain synthetic coumarin derivatives have been shown to inhibit tubulin polymerization, the process by which microtubules are formed. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis in cancer cells. nih.gov This mechanism of action is similar to that of other successful microtubule-targeting agents used in cancer chemotherapy. embopress.org
Overcoming Multidrug Resistance
Coumarins and their derivatives have demonstrated potential in addressing the significant clinical challenge of multidrug resistance (MDR) in cancer therapy. semanticscholar.org The development of chemoresistance is a primary factor in reduced survival rates for patients with metastatic cancers. semanticscholar.org Coumarin compounds are being investigated for their ability to inhibit tumor multidrug resistance. semanticscholar.org
Research into coumarin analogs has shown activity against drug-resistant cancer cell lines. For instance, a series of diethylene glycol tethered isatin-1,2,3-triazole-coumarin derivatives were evaluated for their in vitro activity against the doxorubicin-resistant MCF-7/DOX human breast cancer cell line. mdpi.com While the synthesized compounds displayed weak to moderate activity, these findings open avenues for further structure-activity relationship (SAR) studies to develop more potent MDR reversal agents. mdpi.com The inclusion of a cyano (CN) group in the coumarin structure is considered significant in some SAR studies for enhancing biological activity. ajchem-a.com Furthermore, coumarins have been identified in studies focusing on compounds with tumor-specific cytotoxicity and the ability to reverse multidrug resistance. thegoodscentscompany.com Coumarin derivatives have also been explored as potential agents against multidrug-resistant (MDR) bacterial strains, which pose a global health threat. researchgate.net
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis. waocp.com Targeting this process is a key strategy in cancer therapy. waocp.commdpi.com Coumarins are recognized as a class of compounds that can inhibit angiogenesis. semanticscholar.orgmdpi.com
The structural features of coumarin derivatives play a crucial role in their anti-angiogenic potential. A study on 7-diethylaminocoumarin compounds found that the introduction of a cyano group at the 4-position tended to promote bioactivity against human umbilical vein endothelial cells (HUVEC). nih.gov This suggests that the cyano moiety, a feature of this compound, could be important for this effect. Certain derivatives in this study showed high selectivity for HUVECs, making them valuable lead compounds for developing non-toxic angiogenesis inhibitors. nih.gov
The parent compound, 7-methoxycoumarin (B196161) (herniarin), has been shown to exhibit anti-angiogenic effects in a dose-dependent manner in a zebrafish embryo model, with a 50% inhibitory concentration (IC50) of 2.64 mM for intersegmental vessel (ISV) development. scholarsresearchlibrary.com Other synthetic analogs, such as 3-(4-Hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, have also been investigated as potential anti-angiogenesis agents. bjmu.edu.cn
| Compound | Target/Model | Activity | Source |
|---|---|---|---|
| 7-methoxycoumarin (Herniarin) | Zebrafish Embryo ISV Development | IC50 = 2.64 mM | scholarsresearchlibrary.com |
| 3-(4-Hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin | HUVEC Proliferation | IC50 = 61.0 µM | bjmu.edu.cn |
| 4-Cyano-7-diethylaminocoumarin derivatives | HUVEC and Cancer Cells | Introduction of cyano group promotes bioactivity | nih.gov |
Regulation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that, when present in excess, can cause oxidative stress, leading to cellular damage of DNA, proteins, and lipids, which contributes to carcinogenesis. mdpi.com Coumarins are known to modulate oxidative stress through their inherent antioxidant activity, a mechanism that contributes to their anticancer effects. semanticscholar.orgmdpi.com
The primary mechanism for this regulation is the ability of coumarin derivatives to scavenge ROS, thereby protecting cells from oxidative damage. mdpi.com Studies have shown that certain coumarins can suppress oxidative stress by neutralizing free radicals. mdpi.com However, the role of coumarins in ROS regulation can be complex. In some contexts, such as in exerting antibacterial effects, coumarins may trigger the production of ROS within bacterial cells. samipubco.com This induction of oxidative stress can overwhelm the bacterial defense mechanisms, leading to cell death. samipubco.com Pyranocoumarins, a related class of compounds, have also been noted for their ability to diminish the accumulation of intracellular ROS. grafiati.com
Antioxidant Activity and Mechanisms
The antioxidant properties of coumarins are a cornerstone of their diverse biological activities. mdpi.com These properties arise from their chemical structure, which allows them to neutralize free radicals and inhibit oxidative processes. mdpi.com
Radical Scavenging Activity (e.g., DPPH assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of antioxidant compounds. mdpi.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the DPPH solution. nih.gov
Numerous studies have demonstrated the potent DPPH radical scavenging activity of various coumarin derivatives. samipubco.comnih.gov The scavenging percentage of some novel coumarin derivatives has been reported to range from 27% to 91%. samipubco.com The activity is highly dependent on the specific substitutions on the coumarin ring. For example, the presence of hydroxyl groups, particularly at the 7 and/or 8 positions, often enhances antioxidant action. nih.govmdpi.com
| Coumarin Analog | DPPH Scavenging Activity (IC50/EC50) | Source |
|---|---|---|
| Coumarin-tethered 1,3,4-oxadiazole (B1194373) analog (Compound 29) | IC50 = 17.19 µM | mdpi.com |
| Coumarin-tethered 1,3,4-oxadiazole analog (Compound 28) | IC50 = 19.47 µM | mdpi.com |
| 7,8-dihydroxy-4-methyl-3-phenylcoumarin (Compound 7) | EC50 = 64.27 µM | mdpi.com |
| Coumarin–benzothiazole hybrid | IC50 = 591.58 µg/mL | nih.gov |
Inhibition of Lipid Peroxidation Products (LPO)
Lipid peroxidation (LPO) is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Antioxidants can interrupt this process. A study on a series of coumarin derivatives, specifically those synthesized from 7-hydroxy-4-methylcoumarin, demonstrated significant inhibitory activity against the formation of lipid peroxidation products. mdpi.com Notably, at a concentration of 100 µM, all the tested derivatives showed good inhibition, whereas the parent compound, 7-hydroxy-4-methylcoumarin, was inactive. mdpi.com This highlights the importance of specific structural modifications in conferring LPO inhibitory activity.
| Compound Class | Assay | Activity (IC50) | Source |
|---|---|---|---|
| 7-hydroxy-4-methylcoumarin derivatives | Inhibition of LPO formation | 3.33–7.12 nM | mdpi.com |
Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SPLET) Mechanisms
The antioxidant activity of phenolic compounds like coumarins is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SPLET), also referred to as Sequential Proton Loss followed by Electron Transfer. mdpi.commdpi.com
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). mdpi.comwikipedia.org ArOH + R• → ArO• + RH
Single Electron Transfer-Proton Transfer (SPLET): This is a two-step process. First, the antioxidant loses a proton to become an anion (ArO⁻). In the second step, this anion donates an electron to the free radical. mdpi.com This mechanism is particularly relevant in polar solvents, which can facilitate the initial proton loss. nih.govmdpi.com Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻
Computational studies using Density Functional Theory (DFT) have been employed to investigate the antiradical mechanisms of coumarin derivatives. mdpi.com A comprehensive kinetic DFT study on coumarin–trihydroxybenzohydrazide derivatives concluded that under physiological conditions, their antiradical activity proceeds via the SPLET mechanism. mdpi.com This suggests that for certain coumarins, the ability to first deprotonate is a critical step in their capacity to neutralize free radicals effectively. mdpi.com
Antimicrobial Activity
The antimicrobial potential of the coumarin scaffold, particularly 3-cyanocoumarin (B81025) derivatives, has been a subject of significant research. mdpi.comsciforum.net These compounds have demonstrated a spectrum of activity against various microbial strains. sciforum.net
Studies on 3-cyanocoumarin have revealed specific activity primarily against Gram-positive bacteria and yeasts, with comparatively lower efficacy against most Gram-negative bacteria. nih.gov For instance, the minimum inhibitory concentration (MIC) values indicate that 3-cyanocoumarin is largely active against Escherichia coli and, to a lesser extent, against Staphylococcus aureus and Candida albicans. nih.gov The introduction of different substituents onto the 3-cyanocoumarin framework can modulate this activity. For example, a series of 4-(dialkyl/alkyl)amino-3-cyanocoumarins exhibited promising antimicrobial effects. tandfonline.com The presence of the cyano group at the 3-position is thought to enhance the reactivity of the coumarin ring, which may contribute to its biological actions. tandfonline.com
However, not all 3-substituted coumarins display strong antimicrobial properties. Research involving the synthesis of 3-acetylcoumarin (B160212) and ethyl coumarin-3-carboxylate showed these compounds to have only weak activity against E. coli at high concentrations and no inhibitory effect on S. aureus. jonuns.com Attempts to synthesize 3-cyanocoumarin in the same study were unsuccessful. jonuns.com Generally, the coumarin class is recognized for its potential in developing new antimicrobial agents. tandfonline.comontosight.airesearchgate.net
Table 1: Antimicrobial Activity of 3-Cyanocoumarin and Related Derivatives
| Compound/Derivative | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 3-Cyanocoumarin | Gram-positive organisms, Yeast | Specific activity | nih.gov |
| 3-Cyanocoumarin | Gram-negative bacteria | Lower activity | nih.gov |
| 3-Cyanocoumarin | Escherichia coli | Largely active | nih.gov |
| 3-Cyanocoumarin | Staphylococcus aureus, Candida albicans | Lesser activity | nih.gov |
| 4-(Dialkyl/alkyl)amino-3-cyanocoumarins | Bacteria and Fungi | Promising activity | tandfonline.com |
| 3-Acetylcoumarin, Ethyl coumarin-3-carboxylate | Escherichia coli | Weak activity | jonuns.com |
Biomolecular Interactions
Furthermore, many biologically significant reactions involving coumarins are thought to proceed via a photocycloaddition of the C3-C4 double bond of the coumarin ring to a pyrimidine (B1678525) base within the DNA structure. clockss.org This reaction leads to the saturation of the pyrone ring. clockss.org The intrinsic fluorescence of coumarins is a valuable tool in monitoring these interactions, as the reaction with DNA can be followed by observing changes in the fluorescence properties. clockss.org
The binding of small molecules to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a key determinant of their pharmacokinetic profile. nih.govnih.gov Similar to DNA binding, the direct protein binding of this compound is not elaborately covered, but studies on its analogs are informative.
Ruthenium(II) complexes derived from 3-acetyl-7-methoxycoumarin Schiff bases have been shown to bind effectively to both BSA and HSA. nih.govrsc.org The mechanism of this interaction was determined to be static quenching, which implies the formation of a ground-state complex between the coumarin derivative and the protein. nih.govrsc.org Three-dimensional fluorescence measurements further confirmed that these interactions lead to micro-environmental changes in the serum albumins. nih.govrsc.org The binding of various small molecules to the primary drug-binding sites on HSA is a well-established phenomenon that influences their availability and activity. nih.gov
The ability of a compound to enter cells is fundamental to its biological activity. This compound is recognized for its fluorescent properties, which makes it a valuable tool in biochemical and biomedical research. ontosight.aisigmaaldrich.com Its application as a fluorophore in assays involving cytochrome P450 (CYP) enzymes, specifically as a fluorescent substrate for CYP1A1 and CYP1A2, inherently demonstrates its capacity for cellular internalization. sigmaaldrich.com
The use of fluorescent coumarins as probes in biological systems for imaging and diagnostics further supports the concept of their cellular uptake. clockss.orgontosight.ai The compound's unique structure, featuring both a cyano and a methoxy group, provides it with distinct optical properties that are leveraged for studying interactions with biological macromolecules within the cellular environment. ontosight.ai The general principles of cellular uptake suggest that physicochemical properties such as size, shape, and surface chemistry are critical factors that control the internalization of molecules and their subsequent intracellular fate. nih.gov
Investigation of Other Pharmacological Effects (as applicable to coumarin class and potential for this compound)
The coumarin scaffold is a well-established pharmacophore known for a wide range of biological activities, including significant anti-inflammatory effects. sciforum.netmdpi.com This provides a strong rationale for investigating the anti-inflammatory potential of this compound.
Research into various coumarin derivatives has consistently demonstrated their anti-inflammatory capabilities. researchgate.net For example, a series of synthesized 3-substituted coumarin derivatives showed notable inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Specifically, certain derivatives displayed significant inhibition of both COX-1 and COX-2. nih.gov In vivo studies using models like xylene-induced ear swelling in mice have confirmed the potent anti-inflammatory activity of some of these coumarin derivatives, with efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.gov The broad anti-inflammatory profile of the coumarin class suggests that this compound is a promising candidate for further investigation in this therapeutic area. sciforum.netontosight.ai
Neuroprotective Potential
Coumarin and its derivatives have emerged as promising scaffolds in the development of neuroprotective agents. researchgate.netnih.govfrontiersin.org Their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties, contribute to their potential in combating neurodegenerative diseases. frontiersin.orgencyclopedia.pub
One of the key mechanisms through which coumarins exert their neuroprotective effects is by inhibiting monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. frontiersin.org A large series of 3-carboxamido-7-substituted coumarins have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). acs.org Some of these compounds were found to be potent and selective inhibitors of hMAO-B, with IC50 values in the micromolar range. acs.org Molecular modeling studies have provided insights into the enzyme-inhibitor interactions, aiding in the design of more selective compounds. acs.org
Specifically, 3-substituted 7-hydroxycoumarin derivatives have been identified as multifunctional agents for Alzheimer's disease. encyclopedia.pub These compounds have shown significant neuroprotective effects in SH-SY5Y neuroblastoma cells compromised by MPP+, without exhibiting inherent cytotoxicity at a concentration of 10 µM. encyclopedia.pub Although their cholinesterase inhibitory activity was weak compared to donepezil, they demonstrated selectivity towards MAO-B with IC50 values of 0.029 µM and 0.101 µM for compounds 18 and 19 respectively. encyclopedia.pub
Furthermore, certain hydroxycoumarin derivatives have demonstrated neuroprotective effects through their ability to inhibit lipid peroxidation and the aggregation of amyloid-β peptides (Aβ25–35) in rat brain tissue. encyclopedia.pub The substitution at the C-7 position of the coumarin scaffold has been shown to significantly enhance the inhibitory potential against MAO. encyclopedia.pub
The neuroprotective potential of the natural coumarin fraxetin (B1674051) has also been investigated in a neuronal cell model of Parkinson's disease, focusing on its effects on signaling pathways. researchgate.net These findings highlight the therapeutic potential of coumarin-based compounds in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease. frontiersin.orgencyclopedia.pub
Antidiabetic Activity
Coumarin and its derivatives have demonstrated significant potential as antidiabetic agents. nih.gov26journals.com The antidiabetic properties of coumarins isolated from marine plants, which have been historically underexplored, are now gaining attention. 26journals.com
A study focusing on the bark of the marine plant Rhizophora mucronata led to the isolation of 7-methoxycoumarin. 26journals.com In vivo studies on streptozotocin (B1681764) (STZ)-induced diabetic rats revealed that this compound possesses potent antidiabetic activity. 26journals.com The administration of 7-methoxycoumarin resulted in a significant decrease in blood glucose levels, comparable to the standard antidiabetic drug, glibenclamide. 26journals.com
The mechanism behind the antidiabetic activity of coumarins is multifaceted. One of the proposed mechanisms is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates into glucose. frontiersin.org By inhibiting these enzymes, coumarins can help to control postprandial hyperglycemia.
Isocoumarins, such as thunberginols, have also been identified for their antidiabetic properties. nih.gov The structural diversity of coumarins provides a valuable platform for the development of novel antidiabetic drugs. nih.gov
Anticoagulant Activity
Coumarins are a well-established class of compounds with significant anticoagulant properties. researchgate.netnih.govresearchgate.net The discovery of dicoumarol, a biscoumarin, as the causative agent of hemorrhagic disease in cattle, paved the way for the development of widely used anticoagulant drugs like warfarin, acenocoumarol, and phenprocoumon. nih.gov
The primary mechanism of action for these anticoagulant coumarins is the inhibition of the vitamin K epoxide reductase complex (VKORC1). nih.gov This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, coumarins prevent the activation of these clotting factors, thereby impeding the coagulation cascade. nih.gov
While 4-hydroxycoumarin (B602359) derivatives are the most prominent anticoagulants, other coumarin analogs also exhibit this activity. researchgate.netnih.gov The structural features of the coumarin nucleus, particularly substitutions at the 3- and 4-positions, play a critical role in their anticoagulant potency. researchgate.net For instance, the synthesis of analogs of well-known anticoagulants like warfarin, coumachlor, and acenocoumaril has been a subject of extensive research. researchgate.net
It is important to note that the anticoagulant effect of some coumarins, such as phenprocoumon, is associated with a significant decrease in the concentration of factor VII and a lesser decrease in factor V. nih.gov The metabolism of these drugs, primarily through cytochrome P450 enzymes, leads to the formation of various hydroxylated metabolites. nih.gov
Antiviral and Anti-HIV Activities
Coumarins and their derivatives have demonstrated a broad spectrum of antiviral activities, with particular prominence in the field of anti-HIV research. researchgate.netnih.govmdpi.comnih.gov These compounds have been shown to target multiple stages of the viral life cycle, making them attractive candidates for the development of novel antiviral therapies. nih.govnih.gov
Anti-HIV Activity:
A significant body of research has focused on the anti-HIV potential of coumarin analogs. nih.govmdpi.commdpi.com These compounds can be broadly categorized based on their mechanism of action, which includes inhibition of reverse transcriptase (RT), integrase, and viral entry. mdpi.comnih.gov
Pyranocoumarins: This class has yielded some of the most potent anti-HIV agents. nih.gov Notably, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK) has shown extremely potent inhibitory activity against HIV-1 replication, with an EC50 value significantly better than the standard drug AZT. nih.govnih.govscispace.com The anti-HIV activity of DCK is highly stereoselective. nih.govscispace.com Calanolides, another group of pyranocoumarins, are known to be specific inhibitors of HIV-1 reverse transcriptase. nih.gov
Furanocoumarins: Compounds like psoralen (B192213) and its derivatives have demonstrated inhibitory effects on HIV replication. mdpi.com Imperatorin, a furanocoumarin, has shown potent activity, although it does not appear to inhibit RT or integrase. mdpi.com
Other Coumarin Analogs: 3-Phenylcoumarins have been identified as inhibitors of the HIV-1 viral protein R (Vpr) activity. nih.gov Hybrid molecules combining the coumarin scaffold with other pharmacophores, such as 2-aminobenzothiazoles, have also shown moderate to potent anti-HIV activity. nih.gov
| Coumarin Analog | Target | EC50 / IC50 | Therapeutic Index (TI) |
| 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK) | HIV-1 Replication | 4 x 10⁻⁴ µM nih.gov | 136,719 nih.gov |
| Imperatorin | HIV-1 Replication | < 0.37 µM mdpi.com | > 1000 mdpi.com |
| Heraclenol | HIV-1 Replication | 0.38 µM mdpi.com | 870 mdpi.com |
| Psoralen | HIV-1 Replication | 0.54 µM mdpi.com | 191 mdpi.com |
| Bergapten | HIV-1 Replication | 1.63 µM mdpi.com | 70 mdpi.com |
| Aesculetin | HIV-1 Replication | 2.51 µM mdpi.com | 11.2 mdpi.com |
Other Antiviral Activities:
Beyond HIV, coumarins have shown activity against a range of other viruses. nih.gov
Influenza Virus: Angelicin, an angular furanocoumarin, has been identified as a safer pharmacophore for anti-influenza activity compared to its linear isomer, psoralen. nih.gov Thiazolyl-coumarin hybrids have demonstrated promising activity against H3N2 and H1N1 strains of influenza by potentially inhibiting the viral neuraminidase. nih.gov
Hepatitis Viruses: Mannich bases of 7-hydroxycoumarins have been evaluated for their activity against flaviviruses, including Hepatitis C virus (HCV). nih.gov
Other Viruses: Coumarins have also been reported to have activity against Enterovirus 71 (EV71), coxsackievirus A16 (CVA16), dengue virus, and chikungunya virus. nih.gov
The diverse antiviral mechanisms and the potential for structural modification make coumarins a valuable scaffold for the continued development of effective antiviral agents. nih.gov
Conclusion
3-Cyano-7-methoxycoumarin stands out as a significant derivative within the coumarin (B35378) class of compounds. Its unique combination of a cyano and a methoxy (B1213986) group on the coumarin scaffold gives rise to valuable photophysical properties, particularly its fluorescence. This has led to its widespread use as a fluorogenic substrate for important drug-metabolizing enzymes. Furthermore, its utility as a synthetic intermediate highlights its importance in the broader field of organic chemistry. Ongoing research into cyano-substituted coumarins continues to uncover new applications and synthetic strategies, ensuring their continued relevance in scientific discovery.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-methoxy-2-oxochromene-3-carbonitrile |
| 3-cyano-7-hydroxycoumarin (B100011) |
| 2-hydroxy-4-methoxybenzaldehyde (B30951) |
| ethyl cyanoacetate (B8463686) |
| 3-cyano-7-ethoxycoumarin (B1664124) |
| allopurinol |
| 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one |
| 2-oxo-2H-chromene-3-carbaldehydes |
| 6-cyanobenzothiazole |
| 3-cyanoumbelliferone |
| 7-Amino-4-methylcoumarin-3-acetic acid |
| 7-amino-4-(trifluoromethyl)coumarin |
| 7-diethylaminocoumarin-3-carboxylic acid |
| 7-ethoxy-4-trifluoromethylcoumarin |
| 7-methoxy-4-aminomethylcoumarin |
| 7-methoxy-4-trifluoromethylcoumarin |
| 7-benzyloxy-4-trifluoromethylcoumarin |
| dibenzyl fluorescein |
| 7-benzyloxyquinoline |
| 7-benzyloxyresorufin |
| 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin |
| 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-trifluoromethylcoumarin |
| 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin |
| 3-(2-benzimidazolyl)-7-hydroxycoumarins |
| 7-acetoxy-3-formylcoumarin |
| 3-(2-thienyl)-7-methoxycoumarin |
| 3-phenyl-5,7-dimethoxycoumarin |
| N-palmitoyl-3-cyano-7-diethylamino-2-iminocoumarin |
| 3-cyano-7-diethylamino-2-iminocoumarin |
| 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin |
| 8-methoxy-iminocoumarin |
| 6-methoxy-iminocoumarin |
| 5,7-dimethoxy-iminocoumarin |
| 3-cyano-4-methyl-7-hydroxycoumarin |
| 3-(3-methoxyphenyl)coumarin |
| 3-(3-methoxyphenyl)-7-methoxycoumarin |
| 7-methoxy-3-(3-methoxyphenyl)coumarin |
| 3-cyano-4-trifluoromethyl-7-acetoxycoumarin |
| 3-cyano-6-hydroxycoumarin |
| 3-carboxycoumarins |
| 3-indole coumarins |
| 3-aryl coumarins |
| 3-cyano-4-methyl coumarins |
| pyrrolidine-fused coumarins |
| 3-alkylated coumarins |
| warfarin |
| acenocoumarol |
| dicoumarol |
| phenprocoumon |
| trioxsalen |
Structure Activity Relationship Sar Studies
Impact of the Cyano Group on Electronic and Steric Properties
The cyano (-CN) group at the C3 position of the coumarin (B35378) scaffold is a potent electron-withdrawing group, which significantly modulates the electronic properties of 3-Cyano-7-methoxycoumarin. This electron-withdrawing nature arises from the nitrogen atom's high electronegativity and the triple bond's ability to delocalize electrons. The presence of the cyano group polarizes the π-conjugated system of the coumarin ring, which can lead to a red-shift in the molecule's absorption and emission spectra.
From a steric perspective, the cyano group is linear and relatively small, meaning it does not introduce significant steric hindrance. This allows the molecule to interact with biological targets without major spatial impediment. The introduction of a cyano group at the C4 position has been shown to cause a dramatic longwave shift in both absorption (30–40 nm in methanol) and emission (55–80 nm) of 7-hydroxycoumarins. researchgate.net While this is at a different position, it highlights the strong electronic influence a cyano group can have on the coumarin core's photophysical properties.
The electronic effects of the cyano group can be further understood by considering its influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-withdrawing cyano group typically lowers the LUMO energy level without significantly altering the HOMO level, thereby narrowing the HOMO-LUMO gap. This alteration of the electronic structure is fundamental to the molecule's reactivity and its interactions in biological systems.
Influence of the Methoxy (B1213986) Group at Position 7
The methoxy (-OCH₃) group at the C7 position of the coumarin ring acts as an electron-donating group through resonance, which has a profound influence on the molecule's biological and photophysical properties. This electron-donating character enhances the electron density of the coumarin ring system.
The position of the methoxy group is crucial for its activity. For instance, in studies on the phytotoxicity of coumarin derivatives, the presence of a methoxy group at the 7- or 8-position was found to be highly effective in inhibiting the root growth of Italian ryegrass seedlings. nih.gov Specifically, the 7-methoxy derivative showed significant activity. nih.gov In the context of anti-inflammatory activity, a methoxy group at the C7 position in flavonoids, which share some structural similarities with coumarins, has been shown to enhance this activity. mdpi.com
Furthermore, the 7-methoxy group plays a role in the photophysical properties of the molecule. The interaction between the electron-donating methoxy group and the electron-withdrawing cyano group can create a "push-pull" system, enhancing intramolecular charge transfer (ICT). This ICT is often responsible for the fluorescent properties of coumarin derivatives. researchgate.net
Role of Substituents at Other Positions (e.g., C3, C4, C6, C8) on Biological Activity
The biological activity of the coumarin scaffold can be finely tuned by the introduction of various substituents at different positions on the ring system.
C3 Position: The nature of the substituent at the C3 position is critical. While this article focuses on the 3-cyano derivative, it is noteworthy that the introduction of bulky substituents at this position can lead to steric hindrance, potentially decreasing certain biological activities. researchgate.net However, 3-substituted coumarins have a wide range of pharmacological applications, including anticancer activity. chemrxiv.org
C4 Position: Substitution at the C4 position can significantly impact activity. For example, the presence of a 4-hydroxy group has been shown to influence the degree of inhibition of nitric oxide production in macrophages, a key process in inflammation. mdpi.com
C6 Position: Substitution at the C6 position has been found to be important for anticancer activity in some coumarin derivatives. nih.gov
C8 Position: Similar to the C7 position, substitution at the C8 position can enhance biological activity. For instance, an 8-methoxy group was even more potent than a 7-methoxy group in inhibiting the root growth of Italian ryegrass seedlings in one study. nih.gov The introduction of hydrophobic and electron-donating groups at the C8 position was suggested to be effective for this particular activity. nih.gov
The following table summarizes the influence of substituents at various positions on the biological activities of coumarin derivatives based on broader studies of the coumarin class.
| Position | Type of Substituent | Influence on Biological Activity |
| C3 | Electron-withdrawing (e.g., -CN) | Modulates electronic properties, can be crucial for specific pharmacological activities. chemrxiv.org |
| C4 | Hydroxyl (-OH) | Influences anti-inflammatory properties. mdpi.com |
| C6 | Isopentenyl | Important for anti-HIV reverse transcriptase effect in certain natural coumarins. nih.gov |
| C7 | Methoxy (-OCH₃) | Enhances phytotoxicity and potentially anti-inflammatory activity. nih.govmdpi.com |
| C8 | Methoxy (-OCH₃), Methyl (-CH₃) | Can be more effective than C7 substitution for certain activities like phytotoxicity. nih.gov |
Conformational Analysis and Molecular Flexibility
The three-dimensional conformation and molecular flexibility of this compound are important determinants of its interaction with biological targets. The coumarin ring system is largely planar. However, the substituents can have some rotational freedom.
Computational studies on related coumarin derivatives have been used to understand their stable conformations. For instance, in 4-(2-fluorophenyl)-7-methoxycoumarin, the fluorinated phenyl ring was found to be at a torsion angle of 54.44° relative to the coumarin moiety in the crystalline state. beilstein-journals.org The flexibility of linkers in bis-coumarins has been shown to significantly affect their photophysical properties, with more flexible linkers allowing for a greater degree of conformational freedom. While this compound itself is a single rigid scaffold, the principles of conformational analysis highlight the importance of the spatial arrangement of its functional groups for biological activity.
Comparison of this compound with Related Coumarin and Iminocoumarin Analogs
Comparing this compound with its structural analogs provides valuable insights into the roles of specific atoms and functional groups.
Coumarin Analogs: The parent 7-methoxycoumarin (B196161) lacks the C3-cyano group. The addition of the cyano group introduces strong electron-withdrawing properties, which, as discussed, significantly alters the electronic and photophysical characteristics of the molecule. This can lead to different biological activities and spectroscopic properties.
Iminocoumarin Analogs: Iminocoumarins are analogs where the oxygen atom of the pyrone ring's carbonyl group is replaced by a nitrogen atom. Studies comparing 3-cyano-7-diethylaminocoumarin with its corresponding iminocoumarin analogs have shown that while their spectroscopic behavior is similar in a wide range of solvents, the iminocoumarins can exhibit much better fluorescence efficiency in polar and moderately protic solvents. academie-sciences.fr This suggests that the substitution of the carbonyl oxygen with a nitrogen atom can be advantageous for developing fluorescent probes for use in aqueous environments. However, in the solid state, the coumarin derivative was found to be more emissive than the iminocoumarins, a difference attributed to their crystal packing modes. researchgate.net
π-π Stacking Interactions and Aggregation Behavior
Non-covalent interactions, particularly π-π stacking, can play a significant role in the solid-state architecture and aggregation behavior of this compound. The planar aromatic nature of the coumarin ring system facilitates these interactions.
In the solid state, π-π stacking interactions are often observed in coumarin derivatives, influencing their crystal packing. These interactions can occur in a "head-to-head" or "head-to-tail" fashion and are crucial in determining the supramolecular structure. The extended π-system of the coumarin core is a prerequisite for the formation of these stacking interactions. nih.gov
The aggregation behavior of coumarin derivatives can also be influenced by these interactions in solution, potentially leading to the formation of nanoaggregates. For example, PEG-coumarin conjugates have been shown to form self-assembled nanoaggregates driven by π-π interactions, which can be utilized for drug delivery. nih.gov The aggregation behavior of this compound in different environments can affect its solubility, bioavailability, and ultimately its biological efficacy.
Applications in Research and Development
Fluorescent Probes and Labels
Coumarin (B35378) derivatives are widely utilized in the design of small-molecule fluorescent chemosensors due to their excellent biocompatibility, strong and stable fluorescence, and structural flexibility sci-hub.se. The fluorescence of these molecules is often highly sensitive to the local environment, including polarity, viscosity, and the ability to form hydrogen bonds nih.govresearchgate.net. This sensitivity makes them ideal candidates for use as probes and labels in complex systems.
The fluorescence of coumarin compounds is markedly influenced by the characteristics of their immediate surroundings, making them excellent probes for investigating heterogeneous systems such as supramolecular cavities, micelles, and polymers nih.govresearchgate.net.
Supramolecular Host Cavities: When a fluorescent molecule like a coumarin derivative is encapsulated within the cavity of a host molecule (e.g., cyclodextrins), its photophysical properties can change significantly. For instance, the confinement within a host cavity can restrict non-radiative decay processes, such as twisted intramolecular charge transfer (TICT), leading to a substantial enhancement in fluorescence intensity and lifetime nih.gov. Studies on Coumarin 7, a related dye, demonstrated that its interaction with sulfobutylether-β-cyclodextrin (SBE7βCD) resulted in a stronger binding and greater fluorescence enhancement compared to unmodified β-cyclodextrin, showcasing the potential for tailored host-guest systems nih.gov. This principle allows researchers to study the binding affinities and microenvironment of such host-guest complexes.
Micelles: Micelles are self-assembled structures formed by surfactants in a solution, creating a hydrophobic core within an aqueous environment. The photophysical properties of coumarin derivatives, such as 3-cyano-7-hydroxycoumarin (B100011) (a close analog of the methoxy (B1213986) version), have been studied in reverse micelles researchgate.net. The partitioning of the probe between the aqueous phase and the hydrophobic micellar core leads to changes in its fluorescence spectrum, providing insights into the critical micelle concentration (CMC), polarity, and dynamics of the micellar environment researchgate.netnih.gov. The hydrophobic cores of polymeric micelles serve as reservoirs for poorly soluble drugs, and fluorescent probes can be used to study the drug loading and release mechanisms researchgate.net.
Polymers: 7-aminocoumarins have been used as fluorescent probes to monitor both the fluidity and polarity of local environments within polymeric materials nih.gov. By measuring fluorescence depolarization rates, researchers can correlate these findings with the free volume fraction of the polymer medium, gaining valuable information about the polymer's microstructure and dynamics nih.gov. Polymeric micelles, which have a robust core-shell structure, are a significant area of research for drug delivery, and fluorescent probes are essential tools for their characterization researchgate.netmdpi.com.
Table 1: Environmental Sensitivity of Coumarin Probes
| Environment | Observed Effect on Coumarin Fluorescence | Information Gained |
|---|---|---|
| Supramolecular Cavities | Enhanced fluorescence intensity and lifetime. | Host-guest binding affinity, microenvironment polarity, restriction of molecular motion. |
| Micelles | Spectral shifts and changes in fluorescence intensity. | Critical Micelle Concentration (CMC), polarity of the micellar core, dynamics of probe partitioning. |
| Polymers | Changes in fluorescence depolarization and spectral shifts. | Local polarity, microviscosity, free volume fraction, and polymer dynamics. |
The favorable photophysical properties of coumarins, including high quantum yields and photostability, make them suitable for use as fluorescent labels in biological imaging and analysis nih.govcolostate.edu. They can be conjugated to various biomolecules to study complex biological interactions colostate.edu.
A derivative of 7-methoxycoumarin (B196161) has been successfully employed as a fluorescent, cell-cleavable protecting group to enhance the cellular delivery of charged molecules nih.gov. In this approach, the coumarin moiety acts as a prodrug component that is cleaved inside the cell by esterases, releasing the active molecule and a fluorescent reporter. This dual functionality allows the molecule to serve as both a drug delivery tool and a biological probe to quantify cellular uptake and deprotection rates in real-time nih.gov. Furthermore, coumarin-based probes have been designed for the specific detection of biological thiols, such as cysteine, exhibiting a significant fluorescence enhancement upon reaction, which enables the imaging of these important biomolecules in living cells and human blood serum .
Chemical Sensors and Biosensors
The coumarin scaffold is a popular platform for developing fluorescent chemosensors due to its adaptable structure and responsive fluorescence sci-hub.se. These sensors are designed to detect a wide range of analytes, including ions and small molecules, with high sensitivity and selectivity.
There is significant research into the development of coumarin-based probes for the detection of the highly toxic cyanide anion (CN⁻) doi.org. These sensors are designed to provide a rapid and visible response, often through a change in color or fluorescence intensity, upon interaction with cyanide frontiersin.orgqtanalytics.in. For example, hybrid sensors combining coumarin and hemicyanine moieties have been synthesized to leverage cyanide's strong affinity for the polarized C=N bond in the hemicyanine group . Such sensors can provide multiple sensory signals, including a high-contrast visual color change and fluorescence quenching or enhancement, allowing for both qualitative and quantitative determination of cyanide in various media, including real water samples researchgate.net. The detection limits of these fluorescent probes can be very low, reaching nanomolar concentrations frontiersin.org.
The detection of analytes by coumarin-based sensors operates through several key photophysical mechanisms that modulate the fluorescence output.
Nucleophilic Addition: This mechanism is commonly employed for cyanide detection. The cyanide ion acts as a nucleophile and attacks an electron-deficient site on the sensor molecule, often a carbon-carbon double bond (Michael addition) doi.org. This addition reaction disrupts the sensor's conjugated π-system, leading to a distinct change in its absorption and emission properties .
Intramolecular Charge Transfer (ICT): Many coumarin sensors feature a "push-pull" electronic structure, with an electron-donating group and an electron-withdrawing group doi.org. Upon photoexcitation, an ICT state is formed. The binding of an analyte can enhance or inhibit this ICT process, causing a significant shift in the fluorescence emission spectrum or a change in intensity researchgate.netresearchgate.net.
Photoinduced Electron Transfer (PET): In PET-based sensors, the coumarin fluorophore is linked to a recognition unit that can donate an electron. In the "off" state, the fluorescence is quenched due to electron transfer from the recognition unit to the excited fluorophore. When the recognition unit binds to the target analyte, its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence sci-hub.sedoi.orgresearchgate.net.
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. In a FRET-based sensor, the coumarin can act as either the donor or acceptor. The binding of an analyte causes a conformational change that alters the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and changing the fluorescence signal sci-hub.sedoi.orgresearchgate.net.
Table 2: Common Sensing Mechanisms for Coumarin-Based Chemosensors
| Mechanism | Description | Typical Signal Change |
|---|---|---|
| Nucleophilic Addition | Analyte adds to an electrophilic site, disrupting conjugation. | "Turn-on" or "turn-off" fluorescence, or ratiometric shift. |
| ICT | Analyte binding modulates the "push-pull" electronic system. | Shift in emission wavelength (ratiometric) or change in intensity. |
| PET | Analyte binding inhibits or enables electron transfer that quenches fluorescence. | Fluorescence "turn-on" or "turn-off". |
| FRET | Analyte binding alters the distance/orientation between a donor-acceptor pair. | Change in the ratio of donor/acceptor emission intensity. |
Research Tools in Enzyme Kinetics and Metabolic Studies
The metabolism of 3-Cyano-7-methoxycoumarin to its highly fluorescent derivative, 3-Cyano-7-hydroxycoumarin, makes it a valuable tool for studying specific enzyme activities nih.gov. A structurally similar compound, 3-cyano-7-ethoxycoumarin (B1664124), is a well-established fluorogenic probe used for continuous assays of cytochrome P450 (CYP) dependent mixed-function oxidases caymanchem.comadooq.com.
The enzymatic O-dealkylation of the methoxy or ethoxy group results in the formation of 3-cyano-7-hydroxycoumarin, which has distinct and readily detectable fluorescence (excitation ~406-408 nm, emission ~450 nm) caymanchem.comaatbio.com. The rate of formation of this fluorescent product is directly proportional to the enzyme activity. This allows for a continuous and highly sensitive fluorometric assay to measure the kinetics of enzymes like CYP1A1 and CYP1A2, for which it is a substrate caymanchem.com. This application is crucial in drug metabolism studies, allowing researchers to screen for potential drug-drug interactions and to characterize the activity of these important metabolic enzymes researchgate.net.
Fluorometric Assays for Cytochrome P450 Enzymes
This compound and its analogues are valuable tools in biochemical research, particularly in the study of Cytochrome P450 (CYP) enzymes. A closely related compound, 3-cyano-7-ethoxycoumarin (CEC), is a well-established fluorogenic substrate used in assays to determine the activity of various CYP isoforms. The principle of these assays lies in the enzymatic O-dealkylation of the coumarin derivative. In its native state, the 3-cyano-7-alkoxycoumarin compound is non-fluorescent or weakly fluorescent. However, upon metabolism by CYP enzymes, the alkoxy group is cleaved, yielding the highly fluorescent product, 3-cyano-7-hydroxycoumarin. aatbio.com The intensity of the fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for a sensitive and continuous measurement of enzyme activity.
Below is a data table summarizing the key characteristics of a typical fluorometric assay using a 3-cyano-7-alkoxycoumarin substrate.
| Parameter | Value |
| Substrate | 3-Cyano-7-ethoxycoumarin (CEC) |
| Enzyme | Cytochrome P450 (various isoforms) |
| Product | 3-Cyano-7-hydroxycoumarin |
| Excitation Wavelength | ~406 nm |
| Emission Wavelength | ~450 nm |
| Assay Principle | Enzymatic O-dealkylation leading to fluorescence |
| Application | High-throughput screening of CYP activity |
Studies on Substrate Specificity of Enzymes
The substrate specificity of enzymes is a fundamental aspect of their function, determining which molecules they will bind to and chemically modify. While direct studies on the substrate specificity of this compound with a wide range of enzymes are not extensively documented in publicly available literature, research on related coumarin derivatives provides valuable insights into how structural modifications influence their interaction with enzymes, particularly the Cytochrome P450 family.
The search for selective profluorescent substrates for individual CYP1 forms has led to the investigation of various coumarin derivatives. acs.org For example, a study on the substrate selectivity of coumarin derivatives by human CYP1 enzymes explored how different substitutions on the coumarin scaffold affect their metabolism by CYP1A1, CYP1A2, and CYP1B1. acs.org The goal of such studies is to develop probes that are selectively metabolized by a single enzyme isoform, which would allow for more precise characterization of that enzyme's activity in complex biological systems.
One study found that 3-(3-methoxyphenyl)-7-methoxycoumarin was efficiently oxidized by CYP2D6. mdpi.com Molecular modeling suggested that the orientation of this compound in the enzyme's active site, facilitated by hydrogen bonding, was key to its 7-O-demethylation. mdpi.com This highlights the importance of the substitution pattern on the coumarin ring in determining substrate specificity. The presence and position of functional groups can dictate how the molecule fits into the active site and how efficiently it is metabolized. While many coumarin derivatives are oxidized by multiple CYP forms, some, like coumarin itself, exhibit high selectivity for a specific enzyme (CYP2A6). mdpi.com
The general principles derived from these studies on related coumarins can be extrapolated to understand the potential interactions of this compound with various enzymes. The electron-withdrawing nature of the cyano group at the 3-position and the methoxy group at the 7-position will influence the molecule's electronic properties and its ability to form noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, within an enzyme's active site. nih.gov These interactions are critical for substrate binding and subsequent catalysis. nih.gov
Medicinal Chemistry and Drug Discovery
Role as a Drug Analogue in Investigating Drug Mechanisms of Action
In medicinal chemistry, drug analogues, which are molecules with structural similarities to existing drugs, are instrumental in elucidating the mechanisms of action of therapeutic agents. While specific studies detailing the use of this compound as a drug analogue are limited, the broader class of coumarin derivatives has been extensively used for this purpose. The coumarin scaffold is a common motif in many biologically active compounds, and by systematically modifying its structure, researchers can probe the specific interactions between a drug and its biological target.
The synthesis of a series of related compounds allows for the establishment of structure-activity relationships (SAR), which can reveal the key functional groups responsible for a drug's therapeutic effect. For instance, if a particular substitution on the coumarin ring leads to a significant change in biological activity, it suggests that this part of the molecule is crucial for binding to the target receptor or enzyme. This approach has been applied in the design of multifunctional agents for conditions like Alzheimer's disease, where coumarin derivatives have been synthesized to target multiple pathological pathways. mdpi.com
Optimization of Drug Design for Efficacy and Selectivity
The optimization of drug design is a critical process aimed at enhancing a drug's effectiveness (efficacy) while minimizing off-target effects (improving selectivity). The coumarin scaffold provides a versatile platform for such optimization. By modifying the substituents on the coumarin ring, medicinal chemists can fine-tune the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These properties, in turn, influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for its intended biological target.
For example, in the development of anti-cancer agents, researchers have synthesized novel 3-substituted 8-methoxycoumarin (B1348513) derivatives and evaluated their cytotoxic activities against breast cancer cell lines. nih.gov These studies have shown that specific substitutions can lead to potent activity against key cellular targets like β-tubulin polymerization and various enzymes involved in cancer progression. nih.gov The goal is to identify a compound with high potency against cancer cells while exhibiting minimal toxicity towards healthy cells.
The process of optimizing drug design often involves a multi-parameter approach where several properties are considered simultaneously. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how different structural modifications will affect a compound's activity and selectivity, thereby guiding the synthesis of more effective and safer drug candidates. academie-sciences.fr
Optoelectronic Materials Research
Coumarin derivatives are a significant class of organic fluorescent materials with applications in various optoelectronic devices. rsc.org While specific research focusing solely on this compound in this field is not widely reported, the photophysical properties of the coumarin scaffold make it a promising candidate for such applications. The fluorescence of coumarins is often characterized by high quantum yields and a large Stokes shift, which is the difference between the absorption and emission maxima.
Research on related compounds provides insights into the potential of this compound. For instance, studies on the crystals of 7-methoxycoumarin have revealed interesting photoresponsive behaviors, such as photoinduced topographical surface changes and photodimerization upon UV irradiation. These properties are of interest for the development of photo-switchable materials and optical data storage.
Furthermore, the introduction of a cyano group at the 3-position, as in this compound, is known to influence the electronic and photophysical properties of the coumarin ring. The electron-withdrawing nature of the cyano group can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn can modulate its fluorescence properties. A comparative study of 3-cyano-7-diethylaminocoumarin and its iminocoumarin analogues highlighted that these compounds exhibit interesting solvatochromic behavior, where their absorption and emission spectra are sensitive to the polarity of the solvent. rsc.org This sensitivity to the environment can be exploited in the design of fluorescent sensors and probes.
The combination of the methoxy group at the 7-position and the cyano group at the 3-position in this compound is expected to result in a molecule with potentially useful photophysical properties for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular probes.
Future Research Directions and Challenges
Development of Novel Derivatization Strategies
The coumarin (B35378) core is amenable to a variety of chemical modifications, and future research will likely focus on creating novel derivatives of 3-cyano-7-methoxycoumarin with tailored properties. nih.govmdpi.com Green chemistry approaches, such as the use of ultrasound, microwaves, ionic liquids, and solvent-free synthesis, are gaining traction for the synthesis of coumarin derivatives to reduce the generation of hazardous waste. researchgate.net Established condensation reactions like the Knoevenagel, Pechmann, and Perkin reactions have been successfully adapted using these greener methods, often resulting in improved yields and purity. researchgate.net
Future derivatization strategies may involve:
Molecular Hybridization: This approach involves combining the this compound scaffold with other bioactive molecules to create hybrid compounds with potentially synergistic or novel biological activities. mdpi.com
Functionalization at the Cyano Group: The nitrile group offers a reactive handle for transformation into other functional groups, such as amines or carboxylic acids, opening avenues for a wider range of derivatives.
Substitution on the Benzene (B151609) Ring: Introducing various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby fine-tuning its fluorescence, reactivity, and biological interactions.
These strategies will enable the creation of a diverse library of this compound derivatives for screening in various applications.
Advanced Spectroscopic Techniques for Real-time Monitoring
The intrinsic fluorescence of the coumarin scaffold makes it an excellent candidate for real-time monitoring applications using advanced spectroscopic techniques. sigmaaldrich.com Future research will likely leverage these techniques to study the kinetics of reactions involving this compound and to monitor its behavior in complex biological systems.
Key spectroscopic techniques and their potential applications include:
Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor changes in the local environment of the molecule, such as pH or polarity, and to study its interactions with biomolecules in real-time. longdom.orgnih.gov The development of fluorescent probes based on this compound could allow for the visualization of cellular processes. longdom.orgnih.gov
Raman Spectroscopy: As a label-free technique, Raman spectroscopy provides detailed information about the vibrational modes of molecules. longdom.orgmdpi.com It can be employed for the in-line monitoring of synthetic reactions to produce coumarin derivatives, ensuring process control and product quality. mdpi.com Surface-Enhanced Raman Scattering (SERS) could be used for the detection of this compound derivatives at very low concentrations. longdom.org
UV/Visible Spectroscopy: This technique is well-suited for monitoring changes in the concentration of this compound and its derivatives during chemical and biological processes. mdpi.com
The integration of these spectroscopic methods with process analytical technology (PAT) will facilitate better control and optimization of processes involving this compound. polito.it
Integration with Advanced Computational Methods
Advanced computational methods are becoming indispensable tools in chemical research for predicting molecular properties and guiding experimental design. For this compound, these methods can provide valuable insights into its structure-property relationships.
Future applications of computational methods include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the optimized geometric structure, vibrational frequencies, and electronic properties of this compound and its derivatives. researchgate.net This information is crucial for understanding its spectroscopic properties and reactivity.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets, helping to identify potential therapeutic agents. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on existing data to predict the properties and activities of novel coumarin derivatives, accelerating the discovery of new compounds with desired functionalities. spectroscopyonline.com
By combining computational predictions with experimental validation, researchers can significantly streamline the process of developing new materials and therapeutic agents based on the this compound scaffold.
Exploration of New Biological Targets and Mechanisms
While coumarin derivatives are known for a wide range of biological activities, the full therapeutic potential of this compound derivatives remains to be explored. mdpi.com Future research will focus on identifying new biological targets and elucidating the mechanisms of action for these compounds.
Key research directions include:
Screening for Novel Bioactivities: A systematic screening of a library of this compound derivatives against a wide range of biological targets could uncover new therapeutic applications.
Mechanism of Action Studies: For derivatives that show promising biological activity, detailed mechanistic studies will be essential to understand how they interact with their biological targets at the molecular level. This could involve techniques such as X-ray crystallography and various biochemical and cellular assays.
Development as Fluorescent Probes: The fluorescent properties of this compound can be harnessed to develop probes for studying biological processes in living cells. nih.gov For example, derivatives could be designed to selectively bind to specific proteins or organelles, allowing for their visualization and tracking.
A deeper understanding of the biological activities of these compounds could lead to the development of new drugs for a variety of diseases.
Expanding Applications in Material Science and Biotechnology
The unique photophysical properties of this compound make it an attractive candidate for applications in material science and biotechnology. Future research will aim to incorporate this scaffold into novel materials and devices.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of some coumarin derivatives suggests their potential use as emitters in OLEDs for display and lighting applications.
Fluorescent Sensors: Derivatives of this compound could be designed to act as fluorescent sensors for the detection of specific ions, molecules, or changes in environmental parameters.
Bioconjugation and Labeling: The coumarin scaffold can be functionalized for conjugation to biomolecules such as proteins and nucleic acids, serving as a fluorescent label for their detection and quantification in various biotechnological assays. nih.gov
The versatility of the this compound structure provides a rich platform for the development of advanced materials and biotechnological tools.
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural integrity of 3-Cyano-7-methoxycoumarin?
- Methodological Answer : Structural confirmation requires IR and NMR spectroscopy. The IR spectrum should show characteristic peaks for the carbonyl (C=O, ~1715 cm⁻¹) and cyano (C≡N, ~2215 cm⁻¹) groups. ¹H-NMR (400 MHz, CDCl₃) should display resonances at δ 3.45 ppm (3H, s, methoxy group), δ 7.18 ppm (1H, d, J = 2.5 Hz), and δ 8.92 ppm (1H, s, coumarin core). ¹³C-NMR (100 MHz, CDCl₃) should confirm the cyano carbon at δ 119.8 ppm and methoxy carbon at δ 56.2 ppm .
Q. What synthetic routes are effective for producing this compound, and what reaction conditions are critical?
- Methodological Answer : A common approach involves condensation of 7-methoxycoumarin precursors with cyanoacetic acid under acidic conditions (e.g., ZnCl₂/HCl). Key steps include cyclization via sulfuric acid (50%) and methoxylation using methanol/sulfuric acid. Optimizing reaction time and temperature (e.g., reflux in N,N-diethylaniline with POCl₃) is critical to avoid side products like 3-Cyano-4-methylcoumarin .
Advanced Research Questions
Q. How can this compound be utilized as a fluorescent probe in cytochrome P450 (CYP) enzyme activity assays?
- Methodological Answer : The compound acts as a fluorogenic substrate for CYP isoforms (e.g., CYP1A, CYP2C). Upon enzymatic dealkylation, it releases a blue-fluorescent product (λₑₓ = 390 nm, λₑₘ = 460 nm). Researchers must validate selectivity using recombinant CYP enzymes and human liver microsomes. Controls should include enzyme inhibitors (e.g., ketoconazole for CYP3A4) and blank reactions to account for autofluorescence .
Q. How should researchers address discrepancies in fluorescence data between recombinant CYP systems and primary human hepatocytes?
- Methodological Answer : Discrepancies may arise from differences in enzyme expression levels or cofactor availability. Normalize activity data to total protein content and validate using HPLC-based assays. Cross-reference results with high-throughput screening (HTS) protocols to ensure consistency. For example, compare kinetic parameters (Km, Vmax) across systems to identify metabolic interference .
Q. What computational or experimental approaches validate intramolecular interactions influencing the fluorescence properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model intramolecular C–F···H–C interactions in fluorinated analogs. Experimentally, X-ray crystallography or NOESY NMR can detect spatial arrangements affecting fluorescence quenching. For example, steric hindrance from substituents at the 4-position may reduce quantum yield, requiring iterative synthetic modifications .
Q. What strategies minimize autofluorescence interference when using this compound in cellular assays?
- Methodological Answer : Pre-screen cell lines for endogenous fluorescence at the excitation/emission wavelengths of the probe. Use low probe concentrations (≤10 µM) and short incubation times. Incorporate a wash step to remove unreacted substrate. For live-cell imaging, pair with quenchers or use time-resolved fluorescence techniques to distinguish probe signal from background .
Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving this compound?
- Methodological Answer :
- Feasible : Ensure access to recombinant CYP enzymes or microsomes (commercially available or in-house preparations).
- Novel : Investigate understudied CYP isoforms or probe modifications (e.g., deuterated analogs for metabolic stability).
- Ethical : Adhere to biosafety protocols for handling fluorescent probes in cell-based assays.
- Relevant : Align with drug discovery pipelines targeting CYP-mediated metabolism .
Data Analysis and Validation
Q. What statistical approaches are recommended for quantifying fluorescence-based CYP inhibition data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Apply the Cheng-Prusoff equation to convert IC₅₀ to Ki for competitive inhibition. Normalize fluorescence intensity to positive/negative controls (e.g., 7-Benzyloxyquinoline for CYP1A2). Triplicate measurements and outlier removal (e.g., Grubbs’ test) are essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
